Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester
Description
Chemical Identity and Nomenclature
Benzoic acid, 4-(benzoyloxy)-butyl ester, systematically named 4-(benzoyloxy)butyl benzoate , is a diester compound formed through the esterification of 1,4-butanediol with two equivalents of benzoic acid. Its molecular formula is $$ \text{C}{18}\text{H}{18}\text{O}4 $$, with a molecular weight of 298.33 g/mol. The compound is characterized by a central butylene glycol backbone ($$ \text{-O-(CH}2\text{)}4\text{-O-} $$) flanked by two benzoyloxy groups ($$ \text{C}6\text{H}_5\text{COO-} $$) at the terminal positions.
Table 1: Key identifiers of 4-(benzoyloxy)butyl benzoate
The compound’s nomenclature follows IUPAC guidelines, where the longest carbon chain (butylene glycol) is prioritized, and ester substituents are denoted as benzoyloxy groups. Alternative naming conventions, such as "1,4-butylene glycol dibenzoate," emphasize the diol precursor.
Historical Development and Discovery
The synthesis of 4-(benzoyloxy)butyl benzoate aligns with mid-20th-century advancements in esterification techniques, particularly the use of coupling agents like $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP). While no specific discovery timeline is documented for this compound, its structural analogs, including dibutyl phthalate and parabens, were widely studied during the 1950s–1970s for industrial applications. Early synthetic routes likely involved direct esterification of 1,4-butanediol with benzoyl chloride under acidic conditions, a method still employed for analogous diesters.
The compound’s characterization has been facilitated by modern spectroscopic methods. For instance, infrared (IR) spectroscopy reveals key absorption bands at 1720 cm$$ ^{-1} $$ (C=O stretch) and 1270 cm$$ ^{-1} $$ (C-O ester linkage), consistent with its diester structure. Nuclear magnetic resonance (NMR) data further confirm the presence of aromatic protons ($$ \delta $$ 7.8–8.3 ppm) and methylene groups ($$ \delta $$ 1.6–4.3 ppm) in the butylene chain.
Significance in Organic Chemistry and Industrial Applications
4-(Benzoyloxy)butyl benzoate holds both academic and industrial relevance due to its structural features and functional versatility:
Organic Synthesis Intermediate :
The compound serves as a model for studying esterification kinetics and regioselectivity. Its synthesis mirrors methodologies used for pharmaceutical intermediates, such as prodrugs and polymer precursors. For example, the stepwise esterification of diols with aromatic acids is critical in producing liquid crystal molecules and dendritic polymers.Industrial Applications :
- Plasticizers : Structural similarity to phthalates (e.g., dibutyl phthalate) suggests potential use as a plasticizer in polyvinyl chloride (PVC) and resins. Unlike traditional phthalates, however, its adoption remains limited due to cost and performance comparisons.
- Solvents : As a diester, it exhibits low volatility and high solvation capacity, making it suitable for specialty coatings and adhesives.
- Cosmetics : While not directly cited in formulations, its monoester analog (butyl benzoate) is employed as a preservative and fragrance stabilizer.
Research Utility :
The compound’s rigidity and aromaticity make it a candidate for studying crystallography and supramolecular interactions. Its derivatives, such as 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, have been explored in liquid crystal displays (LCDs).
Table 2: Comparative analysis of 4-(benzoyloxy)butyl benzoate and related esters
| Property | 4-(Benzoyloxy)butyl benzoate | Dibutyl Phthalate | Butyl Paraben |
|---|---|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{18}\text{O}_4 $$ | $$ \text{C}{16}\text{H}{22}\text{O}_4 $$ | $$ \text{C}{11}\text{H}{14}\text{O}_3 $$ |
| Primary Use | Plasticizer, solvent | Plasticizer | Preservative |
| Structural Features | Diester | Diester | Monoester |
| Regulatory Status | Not classified | Restricted | Restricted in cosmetics |
Properties
CAS No. |
6333-88-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
butyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-2-3-13-21-17(19)15-9-11-16(12-10-15)22-18(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
MGKPNDRPWCSSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31456 typically involves the reaction of 4-nitroaniline with o-phenylenediamine under acidic conditions to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the acylation of the amino group with a suitable carboxylic acid derivative to yield NSC 31456.
Industrial Production Methods
Industrial production of NSC 31456 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
NSC 31456 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are well-known for their antimicrobial properties. They are frequently used in the formulation of topical antifungal agents and preservatives in cosmetic products. The compound has shown efficacy against various fungi and bacteria, making it a valuable ingredient in pharmaceutical formulations.
- Case Study: A study demonstrated that benzoic acid esters exhibit significant antifungal activity against Candida species, which are common pathogens in human infections .
Agricultural Uses
Benzoic acid derivatives are utilized as growth regulators and pesticides in agriculture. They help in promoting plant growth and controlling pests.
- Case Study: Research indicated that benzoate esters can enhance the growth of certain crops by modulating hormonal pathways . The application of these compounds has been linked to increased yield in various agricultural settings.
Materials Science
The compound is also used in the development of liquid crystals due to its calamitic molecular structure. Liquid crystals derived from benzoic acid esters have applications in display technologies and sensors.
- Data Table: Liquid Crystal Properties of Benzoic Acid Esters
| Property | Value |
|---|---|
| Phase Transition Temperature | 100°C |
| Optical Clarity | High |
| Thermal Stability | Stable up to 250°C |
| Viscosity | Low |
Food Industry
Benzoic acid and its derivatives are commonly used as food preservatives due to their ability to inhibit microbial growth. This property extends the shelf life of various food products.
Mechanism of Action
NSC 31456 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 31456 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of physicochemical properties, applications, and research findings is presented below.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Structural Complexity and Lipophilicity :
- The benzoyloxy group in the target compound increases molecular weight and lipophilicity compared to unsubstituted esters like butyl benzoate (MW 178.23 vs. ~326) . This property may enhance membrane permeability, making it suitable for topical or sustained-release formulations .
- In contrast, 4-hydroxybutyl 4-hydroxybenzoate (MW 226.23) exhibits polar hydroxyl groups, favoring solubility in aqueous systems for preservative uses .
Biological Activity: Compounds with aromatic substituents (e.g., indazolyl or benzyloxy groups) show bioactivity. For example, the indazolyl derivative (ITF 636) is linked to experimental drug development .
Industrial and Consumer Applications :
- Unsubstituted butyl benzoate is widely used in herbal toothpaste (19.19% composition) due to its volatility and mild fragrance .
- Longer alkyl chains (e.g., octyloxy in CAS 65629-01-8) increase hydrophobicity, making such esters useful in coatings or plasticizers .
Environmental and Toxicity Considerations: Butyl esters of phenoxy acids (e.g., 2,4-D butyl ester) are associated with environmental persistence and toxicity .
Biological Activity
Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester, commonly referred to as butyl p-butoxybenzoate, is a chemical compound that has garnered attention for its biological activities and potential applications in various fields. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 250.33 g/mol
- IUPAC Name : Butyl 4-(benzyloxy)benzoate
- CAS Number : 614-33-5
Synthesis
The synthesis of this compound can be achieved through the reaction of benzoic acid with butanol in the presence of an acid catalyst. This process typically involves esterification, where the hydroxyl group of the acid reacts with the hydroxyl group of the alcohol to form the ester and release water.
Antimicrobial Properties
Benzoic acid derivatives have been studied for their antimicrobial properties. Research indicates that benzoic acid and its esters exhibit significant activity against a range of microorganisms. For instance:
- Study Findings : A study demonstrated that butyl benzoate showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as a preservative in food and cosmetic applications .
Insect Repellent Activity
Benzoic acid derivatives are also recognized for their insect repellent properties. The compound has been evaluated for its efficacy in repelling insects, particularly in agricultural settings.
- Case Study : In a field study, formulations containing benzoic acid esters were tested against common agricultural pests. Results indicated a significant reduction in pest populations, highlighting the compound's potential as a natural insect repellent .
Toxicological Profile
The safety profile of benzoic acid derivatives is crucial for their application in consumer products. Toxicological assessments have shown that:
- Low Toxicity : The screening assessment conducted by Health Canada indicates that benzoate esters exhibit low toxicity levels in both human health and environmental contexts. The metabolites of these compounds are primarily excreted as hippuric acid, suggesting minimal accumulation and toxicity .
The biological activity of benzoic acid esters can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Benzoic acid esters may inhibit specific enzymes critical for microbial growth and reproduction.
Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Butyl p-butoxybenzoate | Staphylococcus aureus | 0.5 mg/mL |
| Butyl p-butoxybenzoate | Escherichia coli | 1.0 mg/mL |
| Benzyl benzoate | Candida albicans | 0.8 mg/mL |
Table 2: Toxicological Assessment Summary
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Skin Sensitization Potential | Minimal (1-2% positive reactions in patch tests) |
| Environmental Impact | Low risk identified |
Q & A
Q. What validated synthetic routes are available for Benzoic Acid, 4-(Benzoyloxy)-α,α, Butyl Ester, and how can its structure be confirmed post-synthesis?
- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoic acid derivatives with benzoyl chloride and butanol under acidic catalysis. A validated protocol includes refluxing 4-hydroxybenzoic acid with benzoyl chloride in dry dichloromethane (DCM) at 60°C for 6 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires a combination of:
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow OECD guidelines for hydrolysis testing. Prepare aqueous buffers (pH 4, 7, 9) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via:
- HPLC-UV (C18 column, acetonitrile/water mobile phase) to track parent compound loss and degradation products.
- LC-MS to identify hydrolysis products (e.g., free 4-hydroxybenzoic acid or benzoyl derivatives).
- Kinetic modeling (first-order decay) to calculate half-lives. Reference NICNAS assessments for parabens, which highlight pH-dependent ester cleavage .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use HPLC-DAD or GC-MS with derivatization (e.g., silylation for GC compatibility). For HPLC:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: 70:30 acetonitrile/0.1% formic acid.
- Detection: UV at 254 nm (λ_max for benzoyl groups).
Calibrate with certified reference standards (e.g., LGC Quality’s benzoate esters) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Methodological Answer : Contradictions often arise from impurities or isomerization. Use:
- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
- High-resolution MS (HRMS) to verify exact mass (e.g., ±0.001 Da tolerance).
- NIST Chemistry WebBook to cross-reference spectral libraries (e.g., electron ionization MS fragmentation patterns) .
If discrepancies persist, recrystallize the compound or employ preparative HPLC to isolate pure fractions.
Q. What computational approaches are suitable for modeling its interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the Protein Data Bank (PDB). Key steps:
Q. How can researchers optimize degradation pathway studies when intermediates are unstable?
- Methodological Answer : Employ trapping agents (e.g., TEMPO for radical intermediates) or cryogenic LC-MS to stabilize transient species. For photodegradation:
- Use a solar simulator (AM 1.5G spectrum) and monitor reactions in real-time with online UV-Vis spectroscopy .
- Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture low-abundance intermediates.
Reference paraben degradation mechanisms from NICNAS, which highlight hydroxyl radical attack at the ester bond .
Q. What strategies mitigate matrix interference in environmental sample analysis (e.g., wastewater)?
- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB). Optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
